![molecular formula C24H37Ge2N B14326835 N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline CAS No. 106007-80-1](/img/structure/B14326835.png)
N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline is a compound that features a unique combination of germanium and organic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline typically involves the reaction of 3,5-bis(trimethylgermyl)cyclohexylamine with phenyl isocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the germanium centers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of germanium oxides and corresponding organic products.
Reduction: Formation of reduced germanium species and amines.
Substitution: Formation of substituted germanium compounds with new functional groups.
Applications De Recherche Scientifique
N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline involves its interaction with molecular targets through its germanium centers. The compound can form coordination complexes with various biomolecules, influencing their function and activity. The pathways involved may include modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3,5-Bis(trimethylsilyl)cyclohexyl]-N-phenylaniline
- N-[3,5-Bis(trimethylstannyl)cyclohexyl]-N-phenylaniline
- N-[3,5-Bis(trimethylplumbyl)cyclohexyl]-N-phenylaniline
Uniqueness
N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their semi-metallic characteristics, making them valuable in electronic and optoelectronic applications.
Propriétés
Numéro CAS |
106007-80-1 |
|---|---|
Formule moléculaire |
C24H37Ge2N |
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
N-[3,5-bis(trimethylgermyl)cyclohexyl]-N-phenylaniline |
InChI |
InChI=1S/C24H37Ge2N/c1-25(2,3)20-17-21(26(4,5)6)19-24(18-20)27(22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,24H,17-19H2,1-6H3 |
Clé InChI |
OWDNLIVJHQANPP-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C1CC(CC(C1)[Ge](C)(C)C)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




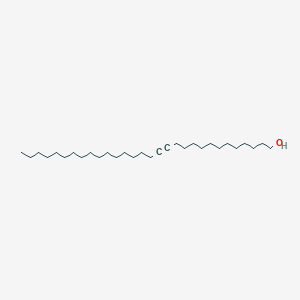

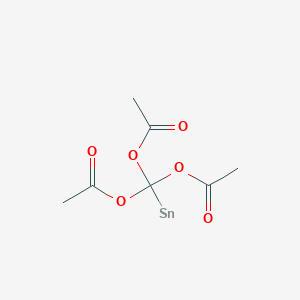
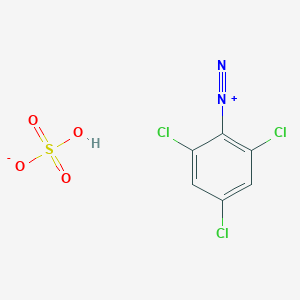
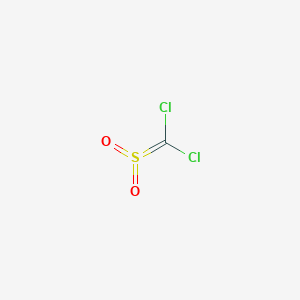
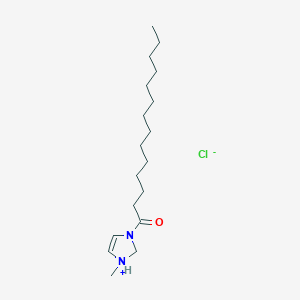
![1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-](/img/structure/B14326804.png)
![2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B14326809.png)
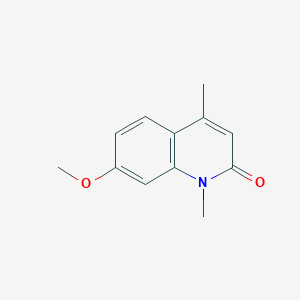
![1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol](/img/structure/B14326843.png)
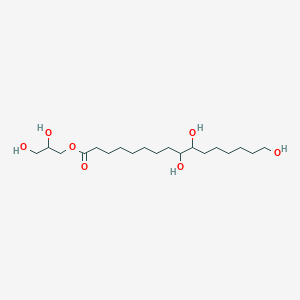
![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
